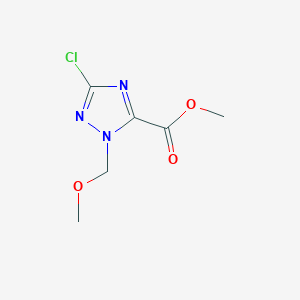
3-氯-1-(甲氧基甲基)-1H-1,2,4-三唑-5-羧酸甲酯
描述
Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1H-1,2,4-triazole-5-carboxylic acid with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
化学反应分析
Types of Reactions
Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced using appropriate reagents, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted triazoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .
相似化合物的比较
Similar Compounds
- Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
- Methyl 3-chloro-1-(hydroxymethyl)-1H-1,2,4-triazole-5-carboxylate
- Methyl 3-chloro-1-(ethyl)-1H-1,2,4-triazole-5-carboxylate
Uniqueness
Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This structural feature can enhance its solubility and stability, making it a valuable compound for various applications .
生物活性
Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate (CAS Number: 21733-05-1) is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 161.55 g/mol
- IUPAC Name : Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate
Antimicrobial and Antifungal Properties
Research indicates that methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate exhibits notable antimicrobial and antifungal activities. Its derivatives are being explored for potential applications in treating bacterial and fungal infections.
Mechanism of Action :
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This disruption can interfere with essential biological pathways, contributing to its antimicrobial effects .
Anticancer Activity
Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate has also been studied for its anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines.
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of various triazole derivatives, including methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate against leukemia cell lines. The results indicated a dose-dependent response with significant cytotoxicity at lower concentrations compared to standard chemotherapy agents .
- Mechanistic Insights : Docking studies revealed that the compound interacts with key proteins involved in cancer cell signaling pathways. The triazole ring's structural features allow for effective binding within the ATP-binding sites of target proteins .
属性
IUPAC Name |
methyl 5-chloro-2-(methoxymethyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O3/c1-12-3-10-4(5(11)13-2)8-6(7)9-10/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOACMOAMPTNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















